

Daclatasvir In Vitro Antiviral Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: Daclatasvir

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Introduction

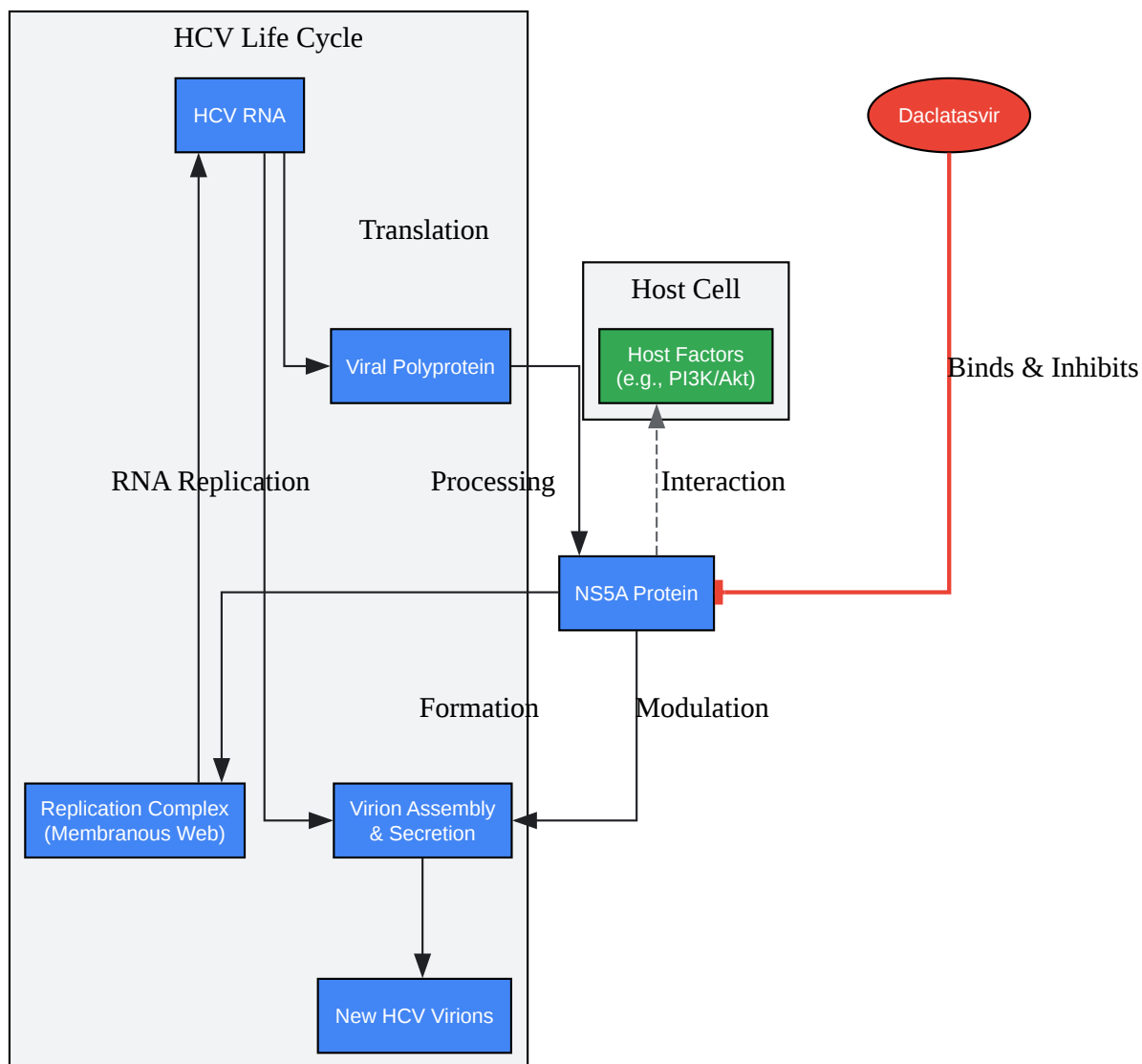
Daclatasvir is a potent, first-in-class, direct-acting antiviral agent highly specific for the Hepatitis C Virus (HCV).[1][2] It functions by targeting the HCV nonstructural protein 5A (NS5A), a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[3][4][5] **Daclatasvir** exhibits picomolar-level inhibitory activity against a broad range of HCV genotypes, making it a cornerstone of combination therapies for chronic hepatitis C.[1][6] These application notes provide detailed protocols for evaluating the in vitro antiviral efficacy and cytotoxicity of **Daclatasvir** using industry-standard HCV replicon systems.

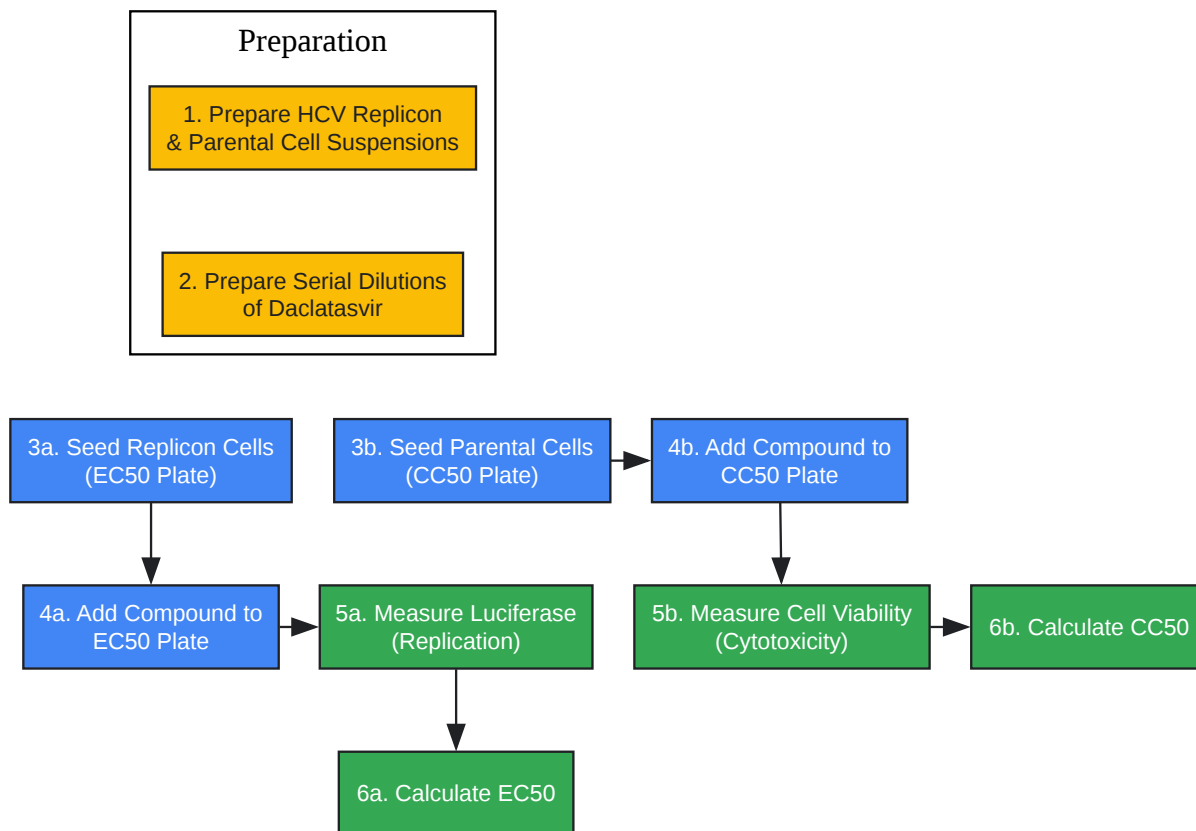
Mechanism of Action

Daclatasvir exerts its antiviral effect by binding with high affinity to the N-terminus of the D1 domain of NS5A.[3][5] This binding event induces conformational changes in NS5A, disrupting its critical functions.[4] Specifically, **Daclatasvir** interferes with the formation of the membranous web where viral RNA replication occurs and inhibits the hyperphosphorylation of NS5A, which is crucial for modulating the assembly and formation of new, infectious viral particles.[2][3][4] By targeting both RNA synthesis and virion assembly, **Daclatasvir** effectively halts the HCV life cycle.[2][4]

The NS5A protein is known to interact with numerous host cell signaling pathways to support viral persistence, including the PI3K-AKT and MAPK/ERK pathways.[7][8] By inhibiting NS5A,

Daclatasvir disrupts these interactions, further contributing to its potent antiviral effect.





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